3H-Phenothiazin-3-one, 7-hydroxy-
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Overview
Description
3H-Phenothiazin-3-one, 7-hydroxy- is a heterocyclic compound belonging to the phenothiazine family. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It has a molecular formula of C12H7NO2S and a molecular weight of 229.25 g/mol .
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3H-Phenothiazin-3-one, 7-hydroxy- typically begins with hydroquinone.
Step 3: 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone is prepared by bromination of the protected benzoquinone.
Industrial Production Methods: The industrial production of 3H-Phenothiazin-3-one, 7-hydroxy- follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Reduction: The compound can be reduced to its corresponding dihydroxy derivative under specific conditions.
Substitution: It can participate in substitution reactions, where functional groups on the phenothiazine ring are replaced by other groups.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under appropriate conditions.
Major Products:
Scientific Research Applications
3H-Phenothiazin-3-one, 7-hydroxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-Phenothiazin-3-one, 7-hydroxy- involves its role as a photocatalyst. When exposed to blue LED light, the compound absorbs photons and undergoes excitation. The excited state of the compound interacts with molecular oxygen to generate reactive oxygen species (ROS), which facilitate the oxidation of sulfides to sulfoxides . The molecular targets and pathways involved include the activation of oxygen and the subsequent oxidation of sulfide substrates.
Comparison with Similar Compounds
Phenothiazine: A parent compound with similar structural features but lacks the hydroxy group at the 7-position.
3H-Phenothiazin-3-one: Similar to 3H-Phenothiazin-3-one, 7-hydroxy-, but without the hydroxy group.
7-Hydroxy-3H-phenothiazine: A compound with a similar structure but different functional groups.
Uniqueness: 3H-Phenothiazin-3-one, 7-hydroxy- is unique due to its specific substitution pattern, which imparts distinct photochemical properties and biological activities. The presence of the hydroxy group at the 7-position enhances its reactivity and makes it a valuable compound for various applications in green chemistry and medicinal chemistry .
Properties
CAS No. |
3568-81-8 |
---|---|
Molecular Formula |
C12H7NO2S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
7-hydroxyphenothiazin-3-one |
InChI |
InChI=1S/C12H7NO2S/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9/h1-6,14H |
InChI Key |
GSEOMGSFLQCKRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)SC3=CC(=O)C=CC3=N2 |
Origin of Product |
United States |
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